molecular formula C19H13NO2 B5845882 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol

2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol

Cat. No. B5845882
M. Wt: 287.3 g/mol
InChI Key: VVBSVUJQQVRPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol, also known as DBFI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol is not fully understood, but studies suggest that it may act by inhibiting certain enzymes or signaling pathways. For example, in studies on its anti-cancer properties, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. Additionally, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has a range of biochemical and physiological effects. In studies on its anti-cancer properties, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol exhibits strong fluorescence and a high quantum yield, making it a useful tool in materials science and catalysis. However, one limitation of using 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol. One area of focus is its potential as an anti-cancer agent, with further studies needed to elucidate its mechanism of action and optimize its efficacy. Additionally, research on the use of 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol in the development of OLEDs and other materials is ongoing, with efforts focused on improving its fluorescence properties and stability. Finally, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol's potential as a catalyst for various chemical reactions is an area of active research, with studies focused on optimizing its catalytic activity and selectivity.

Synthesis Methods

2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol can be synthesized through a reaction between 2-hydroxybenzaldehyde and dibenzo[b,d]furan-3-carbaldehyde in the presence of a catalyst such as piperidine. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques.
In materials science, 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has been studied for its potential use in the development of organic light-emitting diodes (OLEDs), as it exhibits strong fluorescence and a high quantum yield. 2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol has also been studied for its potential use in catalysis, with studies demonstrating its ability to catalyze the oxidation of alcohols.

properties

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-17-7-3-1-5-13(17)12-20-14-9-10-16-15-6-2-4-8-18(15)22-19(16)11-14/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSVUJQQVRPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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